

Application Notes and Protocols for JNJ-39758979 in Respiratory Research

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Compound of Interest

Compound Name: JNJ-39729209

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Introduction

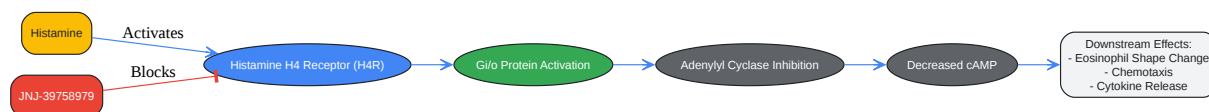
JNJ-39758979 is a potent and highly selective oral antagonist of the histamine H4 receptor (H4R).[1][2] The histamine H4 receptor is implicated in inflammatory processes, particularly in allergic diseases such as asthma.[2][3][4] Preclinical and clinical studies have explored the potential of JNJ-39758979 as a therapeutic agent for respiratory diseases, with a focus on asthma.[1][2] These application notes provide a comprehensive overview of JNJ-39758979, including its mechanism of action, key experimental data, and detailed protocols for its use in respiratory research.

Mechanism of Action

JNJ-39758979 functions by selectively blocking the histamine H4 receptor, thereby inhibiting the downstream signaling pathways activated by histamine. The H4 receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, basophils, and T-cells, which are key players in the inflammatory cascade of allergic asthma.[5] By antagonizing the H4R, JNJ-39758979 is expected to reduce the recruitment and activation of these inflammatory cells in the airways, leading to a decrease in airway inflammation and an improvement in lung function.[4]

Signaling Pathway

The binding of histamine to the H4 receptor initiates a cascade of intracellular events. JNJ-39758979, as a selective antagonist, prevents this initiation. The simplified signaling pathway is depicted below.



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Caption: Simplified signaling pathway of the Histamine H4 Receptor and the inhibitory action of JNJ-39758979.

Quantitative Data

In Vitro Receptor Binding Affinity

Receptor Species	Binding Affinity (Ki)
Human H4R	12.5 ± 2.6 nM[2]
Mouse H4R	5.3 nM[6]
Monkey H4R	25 nM[6]

JNJ-39758979 demonstrates high affinity for the human, mouse, and monkey H4 receptors. The compound exhibits over 80-fold selectivity for the H4R compared to other histamine receptors (H1, H2, and H3).[2]

Clinical Efficacy in Uncontrolled Asthma (Phase 2a)

A Phase 2a, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-39758979 (300 mg once daily for 12 weeks) in adults with uncontrolled asthma.[1]

Parameter	Overall Population (JNJ-39758979 vs. Placebo)	Eosinophilic Subgroup (JNJ-39758979 vs. Placebo)
Primary Endpoint: Change from Baseline in pre-bronchodilator FEV ₁	Did not meet statistical significance. [1]	Nominally significant improvement. [1]
Secondary Endpoints (Patient-Reported Outcomes)	Nominally significant improvements. [1]	Nominally significant improvements. [1]

Experimental Protocols

In Vitro H4 Receptor Antagonism Assay

Objective: To determine the functional antagonist activity of JNJ-39758979 at the H4 receptor.

Methodology:

- Cell Culture: Use a cell line stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
- cAMP Measurement: The H4 receptor is Gi-coupled, and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Utilize a commercially available cAMP assay kit.
- Assay Procedure:
 - Plate the H4R-expressing cells in a 96-well plate and culture overnight.
 - Pre-treat the cells with varying concentrations of JNJ-39758979 for 30 minutes.
 - Stimulate the cells with a known concentration of histamine (e.g., EC₈₀) for 15 minutes.
 - Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
- Data Analysis: Calculate the pA2 value to quantify the antagonist potency of JNJ-39758979. The reported pA2 for JNJ-39758979 is 7.9 in transfected cells.[\[6\]](#)

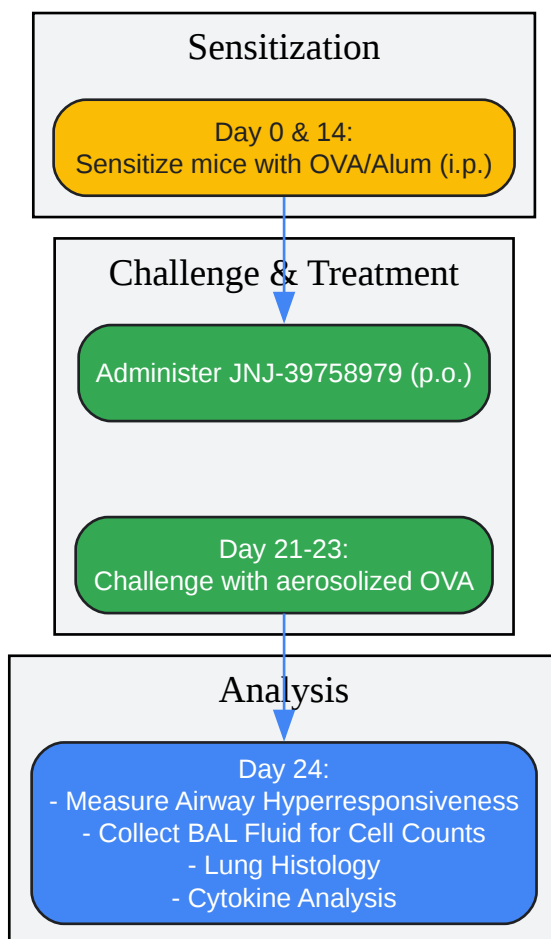
In Vivo Murine Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of JNJ-39758979 in a preclinical model of asthma.

Methodology:

- Animal Model: Use a standard ovalbumin (OVA)-induced allergic asthma model in BALB/c mice.
- Sensitization and Challenge:
 - Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
 - From day 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.
- Drug Administration:
 - Administer JNJ-39758979 orally at a specified dose (e.g., 10, 30, 100 mg/kg) one hour before each OVA challenge.
- Outcome Measures (24 hours after the final challenge):
 - Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes).
 - Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
 - Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA.

Experimental Workflow for Preclinical Asthma Model



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Caption: Experimental workflow for the evaluation of JNJ-39758979 in a murine model of allergic asthma.

Safety and Tolerability

In a Phase 1 study in healthy volunteers, JNJ-39758979 was generally well-tolerated. The most common adverse event was dose-dependent nausea.[2] In the Phase 2a asthma study, the rates of adverse events were comparable between the JNJ-39758979 and placebo groups, with no serious adverse events reported.[1]

Conclusion

JNJ-39758979 is a selective H4R antagonist that has shown promise in preclinical models of asthma and has demonstrated a potential benefit in patients with eosinophilic asthma. The

provided data and protocols can serve as a valuable resource for researchers investigating the role of the histamine H4 receptor in respiratory diseases and for the further development of H4R antagonists as a potential therapeutic strategy for asthma.

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